4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251699-57-6
VCID: VC11976920
InChI: InChI=1S/C17H19ClN2O3S3/c1-2-20(26(22,23)14-5-3-13(18)4-6-14)15-7-10-25-16(15)17(21)19-8-11-24-12-9-19/h3-7,10H,2,8-9,11-12H2,1H3
SMILES: CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H19ClN2O3S3
Molecular Weight: 431.0 g/mol

4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide

CAS No.: 1251699-57-6

Cat. No.: VC11976920

Molecular Formula: C17H19ClN2O3S3

Molecular Weight: 431.0 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide - 1251699-57-6

Specification

CAS No. 1251699-57-6
Molecular Formula C17H19ClN2O3S3
Molecular Weight 431.0 g/mol
IUPAC Name 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H19ClN2O3S3/c1-2-20(26(22,23)14-5-3-13(18)4-6-14)15-7-10-25-16(15)17(21)19-8-11-24-12-9-19/h3-7,10H,2,8-9,11-12H2,1H3
Standard InChI Key BUNXWUXZWWKPRD-UHFFFAOYSA-N
SMILES CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The IUPAC name, 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide, systematically describes its structure:

  • A benzene ring substituted with a chlorine atom at position 4 and a sulfonamide group at position 1.

  • The sulfonamide nitrogen is further functionalized with an ethyl group and a thiophene ring.

  • The thiophene’s position 2 bears a thiomorpholine-4-carbonyl moiety.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1251699-57-6
Molecular FormulaC₁₇H₁₉ClN₂O₃S₃
Molecular Weight431.0 g/mol
SMILESCCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIKeyBUNXWUXZWWKPRD-UHFFFAOYSA-N

Structural Components and Functional Groups

  • Benzene-1-sulfonamide Core: Provides a planar aromatic system conducive to π-π stacking and hydrophobic interactions.

  • Chlorine Substituent: Enhances electronegativity and influences electronic distribution, potentially affecting binding to biological targets.

  • Thiophene Moiety: A five-membered heterocycle with sulfur, contributing to electron-rich regions for charge-transfer interactions.

  • Thiomorpholine-4-carbonyl Group: A saturated six-membered ring containing sulfur and a carbonyl group, offering conformational flexibility and hydrogen-bonding capabilities.

Synthesis and Preparation

Reaction Strategy and Steps

The synthesis involves three primary stages (Figure 1):

  • Formation of the Thiophene Intermediate:

    • Thiophene-3-amine is acylated with thiomorpholine-4-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

  • Sulfonylation of the Ethylamine Substituent:

    • The intermediate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

  • Purification and Characterization:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by NMR and HRMS validation.

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the thiophene ring necessitate slow reagent addition to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve thiomorpholine coupling efficiency by stabilizing transition states.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly soluble in aqueous buffers (pH 7.4), limiting bioavailability.

  • Thermal Stability: Stable up to 150°C (DSC analysis), with decomposition observed at higher temperatures due to sulfonamide bond cleavage.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 6.90 (s, 1H, thiophene), 3.70–3.20 (m, 8H, thiomorpholine and ethyl).

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1680 cm⁻¹ (C=O).

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The thiomorpholine group serves as a bioisostere for morpholine, improving metabolic stability.

  • Structure-Activity Relationship (SAR): Modifications to the ethyl group or thiophene ring could optimize pharmacokinetics.

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